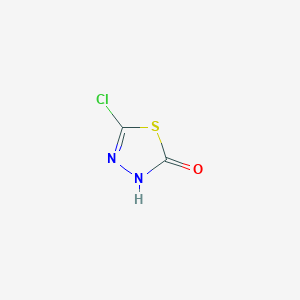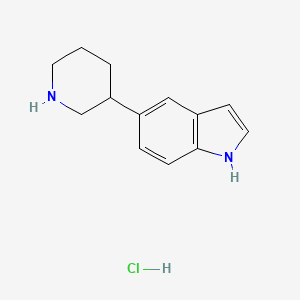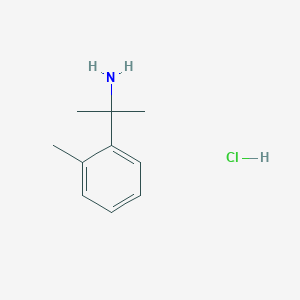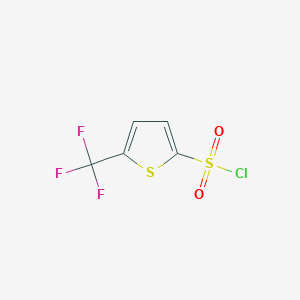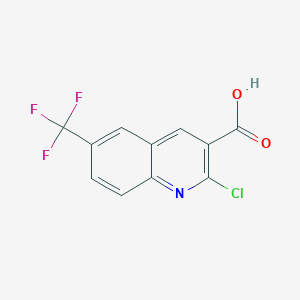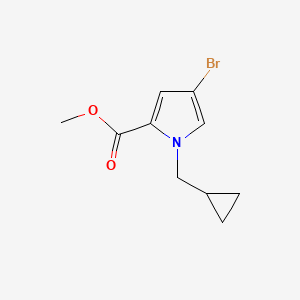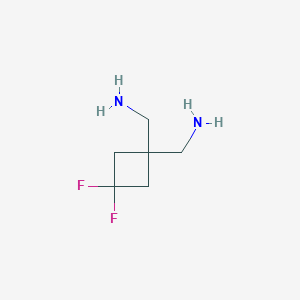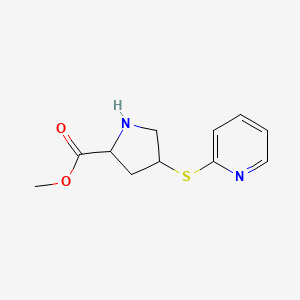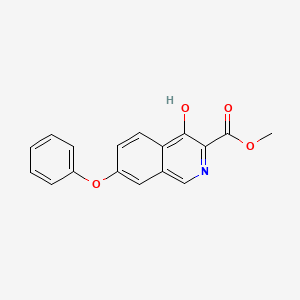
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Übersicht
Beschreibung
“Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the CAS Number: 1455091-10-7 . It has a molecular weight of 295.29 and its IUPAC name is methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C17H13NO4 . The InChI code is 1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.320±0.06 g/cm3 (20 ºC, 760 mmHg) . Its boiling point is 534.7±45.0°C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallographic Studies
The study by Kovalenko et al. (2020) focused on the methylation of a similar compound, Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing its potential as an inhibitor of Hepatitis B Virus replication. This research highlights the significance of methylation processes in enhancing the medicinal value of such compounds (Kovalenko et al., 2020).
Mass Spectrometric Analysis
In the realm of mass spectrometry, Thevis et al. (2008) demonstrated the importance of substituted isoquinolines, like Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, in understanding the behavior of prolylhydroxylase inhibitor drug candidates. This study provides insights into the analytical characterization of similar compounds (Thevis et al., 2008).
Novel Synthesis Methods
Lerestif et al. (1999) presented a novel synthesis method for a related compound, Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This synthesis method can be influential in the development of new pharmaceuticals and research compounds (Lerestif et al., 1999).
Antihypoxic Activity
Ukrainets et al. (2014) explored the antihypoxic activity of a similar compound, 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides. Their findings suggest the potential therapeutic applications of such compounds in conditions related to hypoxia (Ukrainets et al., 2014).
Polymer Chemistry
Nan et al. (2017) conducted studies with 4-hydroxymandelic acid, a compound related to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, demonstrating its use in polymer chemistry. This study opens avenues for the use of such compounds in the development of novel polymers (Nan et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDBRIDKWWANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

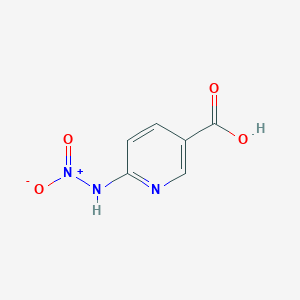
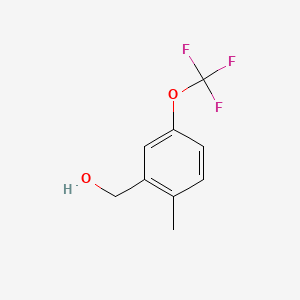
![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
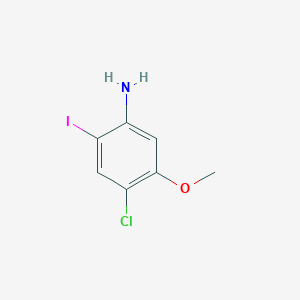
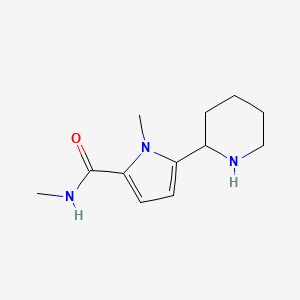
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)
